l-Atabrine dihydrochloride, also known as mepacrine, is a synthetic compound derived from acridine, primarily recognized for its antimalarial properties. It has been historically used as an effective treatment against malaria, particularly in the mid-20th century. The compound is classified as an antiprotozoal agent and exhibits antibacterial properties as well. Its structural characteristics and mechanisms of action have made it a subject of interest in both pharmacology and medicinal chemistry.
l-Atabrine dihydrochloride is synthesized from acridine derivatives and is classified under the broader category of acridine compounds. It is often utilized in pharmaceutical formulations for its therapeutic effects against various protozoan infections. The compound's classification as a bacterial inhibitor highlights its dual role in treating infections caused by bacteria and protozoa, making it a valuable asset in clinical settings .
The synthesis of l-Atabrine dihydrochloride involves several key steps:
This multi-step synthetic route has been optimized to achieve high yields, typically around 90% for the final product . The process emphasizes the importance of reaction conditions such as temperature and solvent choice, which significantly influence yield and purity.
l-Atabrine dihydrochloride has a complex molecular structure characterized by an acridine backbone. The chemical formula is ··, indicating that it contains two hydrochloride ions and two water molecules in its hydrated form.
The planar structure of l-Atabrine allows for effective intercalation with DNA, enhancing its biological activity .
l-Atabrine dihydrochloride participates in various chemical reactions that are crucial for its activity:
These reactions highlight the compound's versatility as both an antimalarial and potential anticancer agent .
The mechanism of action of l-Atabrine dihydrochloride primarily involves:
Research indicates that the binding affinity varies depending on the DNA sequence, suggesting a complex interaction profile that influences its pharmacological effects .
These properties are essential for understanding how l-Atabrine can be formulated into effective drug products .
l-Atabrine dihydrochloride has several scientific uses:
Its broad spectrum of activity makes it a valuable compound in both clinical and research settings, particularly in exploring new therapeutic avenues against resistant strains of pathogens .
The development of l-Atabrine dihydrochloride originates from early 20th-century research on acridine derivatives. Quinacrine (originally marketed as Atabrine or Mepacrine) was synthesized in 1931 by German scientists at Bayer as one of the first synthetic antimalarials to replace quinine [1] [3] [10]. Its core structure comprises a tricyclic acridine scaffold linked to a diethylaminopentyl side chain, creating a chiral center at the carbon bearing the secondary amine (Figure 1). Initial production yielded racemic mixtures, as stereochemistry's role in pharmacological activity was not yet understood. During World War II, quinacrine saw extensive use by Allied forces, with over three million soldiers receiving the drug for malaria prophylaxis [5] [10]. This large-scale deployment generated clinical observations of its anti-inflammatory effects in lupus, prompting investigations into its mechanism beyond antiparasitic activity [7] [10].
By the late 20th century, advances in chiral separation technologies enabled isolation of quinacrine's enantiomers. Researchers identified the (R)-enantiomer (designated d-Atabrine or d-quinacrine) as the biologically active form for antimalarial and immunomodulatory functions. In contrast, the (S)-enantiomer (l-Atabrine dihydrochloride, CAS 56100-42-6) exhibited diminished activity in early screening assays [4] [6] [9]. This enantiomeric differentiation revealed that stereochemistry governs molecular interactions with biological targets—particularly DNA intercalation and prion protein binding—establishing l-Atabrine as a critical tool for structure-activity relationship studies [3] [6].
Table 1: Key Historical Milestones in Quinacrine Enantiomer Research
Year | Development | Significance |
---|---|---|
1931 | Synthesis of racemic quinacrine | First synthetic antimalarial acridine derivative [1] [10] |
1940s | Mass deployment in WWII | Clinical recognition of immunomodulatory effects [5] [10] |
1980s | Chiral separation achieved | Isolation of (R)- and (S)-quinacrine enantiomers [3] |
2000s | Antiprion screening | Discovery of l-Atabrine's reduced prion inhibition [4] [9] |
The synthesis of enantiopure l-Atabrine dihydrochloride requires resolution of racemic quinacrine or asymmetric construction of its chiral center. Industrial production typically employs one of three approaches:
Table 2: Comparative Analysis of Synthetic Methods for l-Atabrine Dihydrochloride
Method | Key Reagents/Conditions | Enantiomeric Excess (%) | Yield |
---|---|---|---|
Chiral Resolution | Dibenzoyl-D-tartaric acid, ethanol/water | >99.5 | 30–35% |
Stereoselective Alkylation | DIAD, PPh₃, THF, 0°C | 98.2 | 65–70% |
Enzymatic Resolution | Candida antarctica lipase, vinyl acetate | 97.8 | 40–45% |
l-Atabrine dihydrochloride is characterized by its specific rotation [α]D²⁵ = -48.5° (c=1, H₂O), distinguishing it from the dextrorotatory d-enantiomer ([α]D²⁵ = +49.1°). Spectroscopic profiles confirm its structure: ¹H NMR (D₂O) displays characteristic signals at δ 2.85 (m, 1H, chiral CH), 3.25 (s, 3H, OCH₃), and 7.8–8.4 (m, 5H, acridine-H) [4] [6] [9].
The industrial manufacture of l-Atabrine dihydrochloride is limited to specialized suppliers focusing on research-grade material, unlike historical racemic quinacrine production. Current suppliers (e.g., MedChemExpress, AdooQ BioScience) offer it in milligram-to-gram quantities at purity levels >98%, catering to mechanistic and pharmacological studies [4] [6] [9]. Production leverages multi-kilogram batches of racemic quinacrine as starting material, followed by chiral resolution—a cost-effective strategy given the low demand for the isolated l-enantiomer. Academic contributions have optimized stereoselective routes, though scale-up challenges persist due to catalyst costs and purification complexity [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7